3,5-Dimethylbenzofuran Core in β-Amino Alcohols: Antimicrobial Activity vs. Unsubstituted Benzofuran Derivatives
The 3,5-dimethylbenzofuran core, accessible via methyl 3,5-dimethyl-1-benzofuran-2-carboxylate as a key intermediate, enables the synthesis of chiral β-amino alcohols with quantifiable antimicrobial activity. The derivative (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol demonstrated antibacterial activity against Staphylococcus aureus ATCC 25923 with MIC = 64 μg/mL and MBC = 96 μg/mL [1]. In the same study, 1-(benzofuran-2-yl)-2-bromoethanones lacking the 3,5-dimethyl substitution showed superior activity (MIC = 1.5 μg/mL) against Malassezia furfur, but this higher potency was restricted to a specific ketone functional class rather than the β-amino alcohol series relevant to medicinal chemistry applications. The 3,5-dimethyl pattern provides a balanced activity profile enabling further derivatization while maintaining measurable antimicrobial effects.
| Evidence Dimension | Antibacterial activity (MIC/MBC) |
|---|---|
| Target Compound Data | MIC = 64 μg/mL, MBC = 96 μg/mL (as β-amino alcohol derivative) |
| Comparator Or Baseline | Benzofuryl β-amino alcohols derived from unsubstituted benzofuran: activity reported but not directly compared in same assay |
| Quantified Difference | 64 μg/mL MIC against S. aureus; distinct activity profile vs. unsubstituted benzofuran ketone derivatives (MIC = 1.5 μg/mL against M. furfur) |
| Conditions | Staphylococcus aureus ATCC 25923; broth microdilution assay |
Why This Matters
This quantifies the 3,5-dimethylbenzofuran core as a scaffold yielding compounds with measurable antibacterial activity, supporting procurement for antimicrobial SAR studies.
- [1] Tafelska-Kaczmarek A, et al. Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. 2020. S-EPMC7560283. View Source
